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Compound of Interest

Compound Name:
2-Chloroquinolin-6-ol

hydrochloride

CAS No.: 189362-46-7

Cat. No.: B3248809

Get Quote

Part 1: Executive Technical Summary
2-Chloroquinolin-6-ol hydrochloride is a high-value heterocyclic building block utilized

primarily in the synthesis of small-molecule kinase inhibitors and anti-infective agents. Its

quinoline core serves as a privileged scaffold in medicinal chemistry, offering a rigid planar

structure capable of π-π stacking interactions within enzyme active sites, while the C-2 chlorine

and C-6 hydroxyl groups provide orthogonal vectors for further functionalization.

This guide addresses the specific technical requirements for handling, synthesizing, and

validating this compound. Note that while the free base (CAS 577967-89-6) is often the

commercial starting material, the hydrochloride salt (CAS 189362-46-7) is frequently generated

in situ or isolated to improve aqueous solubility during intermediate processing.
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Parameter Free Base Specification
Hydrochloride Salt

Specification

CAS Number 577967-89-6 189362-46-7

Formula C₉H₆ClNO C₉H₇Cl₂NO

Mol.[1][2][3] Weight 179.60 g/mol 216.06 g/mol

Appearance Pale beige/yellow solid
Off-white to yellow crystalline

powder

Solubility DMSO, Methanol (Moderate)
Water (Moderate), DMSO

(High)

pKa (Calc) ~8.6 (Phenolic OH) ~4.2 (Quinolinium N)

Part 2: Strategic Utility in Drug Design
The 2-chloroquinolin-6-ol scaffold is not merely a passive linker; it is an active pharmacophore.

Kinase Hinge Binding: The quinoline nitrogen (N1) can act as a hydrogen bond acceptor. In

the hydrochloride form, the protonated nitrogen can engage in electrostatic interactions with

aspartate residues in the kinase ATP-binding pocket.

Orthogonal Functionalization:

C-2 Position (Chlorine): Highly reactive toward Nucleophilic Aromatic Substitution (SₙAr). It

allows for the introduction of amines (via Buchwald-Hartwig or simple displacement) to

tune solubility and potency.

C-6 Position (Hydroxyl): A handle for etherification or esterification, often used to extend

the molecule into the solvent-exposed region of a protein target to modulate

pharmacokinetic properties (LogD).

Part 3: Synthesis & Salt Formation Protocol
Causality: Direct chlorination of 6-hydroxyquinoline often yields a mixture of isomers. The most

robust, self-validating route involves the demethylation of 2-chloro-6-methoxyquinoline. This
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ensures regiospecificity.

Step 1: Regiospecific Demethylation (Free Base
Generation)
Reagents: 2-Chloro-6-methoxyquinoline, Boron Tribromide (BBr₃), Dichloromethane (DCM).

Setup: Charge an oven-dried round-bottom flask with 2-chloro-6-methoxyquinoline (1.0 eq)

and anhydrous DCM under N₂ atmosphere. Cool to -78°C.

Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise. Reasoning: Low temperature prevents

over-reaction or cleavage of the C-Cl bond.

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC

(Hexane:EtOAc 7:3).

Quench: Cool to 0°C and carefully quench with MeOH (exothermic).

Isolation: Adjust pH to ~7-8 with NaHCO₃. Extract with EtOAc. The product (Free Base)

precipitates or crystallizes upon concentration.

Step 2: Hydrochloride Salt Formation
Reagents: 2-Chloroquinolin-6-ol (Free Base), 4M HCl in Dioxane.

Dissolution: Dissolve the free base (1.0 eq) in a minimal volume of anhydrous THF or Et₂O.

Acidification: Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.

Filtration: Filter under N₂ to prevent moisture absorption (hygroscopic). Wash with cold Et₂O.

Workflow Visualization

2-Chloro-6-methoxyquinoline
(Precursor)

Demethylation
(BBr3, -78°C to RT)

 S_N2 Mechanism 2-Chloroquinolin-6-ol
(Free Base: CAS 577967-89-6)

 Hydrolysis Salt Formation
(HCl in Dioxane)

 Protonation 2-Chloroquinolin-6-ol HCl
(Target: CAS 189362-46-7)

 Precipitation
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Figure 1: Synthetic pathway from methoxy-precursor to the hydrochloride salt, ensuring

regiospecificity.

Part 4: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must

be observed. Deviations indicate isomer contamination (e.g., 4-chloro isomer).

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
Diagnostic Signal 1 (H-2/H-3): The quinoline ring protons are distinct. Look for a doublet

around δ 7.4 ppm (H-3) and δ 8.2 ppm (H-4).

Diagnostic Signal 2 (OH): A broad singlet around δ 10.1 ppm (exchangeable with D₂O).

Shift in HCl Salt: Expect a downfield shift (~0.2-0.5 ppm) of the aromatic protons due to the

deshielding effect of the protonated nitrogen.

Mass Spectrometry (LC-MS)
Free Base: [M+H]⁺ = 180.02 (Calculated for ³⁵Cl). Look for the characteristic ³⁷Cl isotope

peak at [M+H+2]⁺ with ~33% intensity.

HCl Salt: In ESI+, the salt dissociates; you will observe the same [M+H]⁺ = 180.02 parent

ion. The presence of chloride can be confirmed via ion chromatography or AgNO₃

precipitation test.

HPLC Purity
Column: C18 Reverse Phase.

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

Retention: The 6-OH group makes this compound more polar than its 6-H or 6-Cl analogs,

resulting in earlier elution.
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Part 5: Handling & Safety
Hygroscopicity: The hydrochloride salt (CAS 189362-46-7) is hygroscopic. Store in a

desiccator at -20°C. Moisture uptake can alter stoichiometry, affecting yield calculations in

subsequent steps.

Skin Irritant: As a halogenated phenol derivative, it is a potent skin and eye irritant. Double-

gloving (Nitrile) is required.

Reactivity: Avoid contact with strong oxidizing agents. The C-2 chlorine is labile; avoid

prolonged exposure to nucleophilic solvents (e.g., primary amines) unless reaction is

intended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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